molecular formula C20H19N3O5 B14988704 N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B14988704
M. Wt: 381.4 g/mol
InChI Key: TZRVIVBTBYKOMX-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzodioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-propoxybenzohydrazide with a suitable nitrile oxide under mild conditions.

    Construction of the Benzodioxine Moiety: This involves the cyclization of a catechol derivative with an appropriate dihalide.

    Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the benzodioxine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like ferric chloride.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the benzodioxine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
  • 3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Uniqueness

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both the oxadiazole and benzodioxine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-2-11-25-14-9-7-13(8-10-14)18-19(23-28-22-18)21-20(24)17-12-26-15-5-3-4-6-16(15)27-17/h3-10,17H,2,11-12H2,1H3,(H,21,23,24)

InChI Key

TZRVIVBTBYKOMX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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